molecular formula C4H9NO B562129 2-Methyl-d3-propionic-3,3,3-d3-amide CAS No. 1020719-64-5

2-Methyl-d3-propionic-3,3,3-d3-amide

Cat. No.: B562129
CAS No.: 1020719-64-5
M. Wt: 93.159
InChI Key: WFKAJVHLWXSISD-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-Methyl-d3-propionic-3,3,3-d3-amide:

  • It is a simple organic compound with a methyl group attached to the nitrogen atom in an amide functional group.
  • Preparation Methods

    • The synthesis of 2-Methyl-d3-propionic-3,3,3-d3-amide can be achieved through various routes.
    • One common method involves the reaction of isobutyric acid (or its deuterated form) with ammonia or an amine in the presence of a dehydrating agent (such as thionyl chloride or phosphorus pentoxide). The reaction proceeds via nucleophilic acyl substitution to form the amide functional group.
    • Industrial production methods may vary depending on the specific application and scale. similar synthetic routes are employed.
  • Chemical Reactions Analysis

      2-Methyl-d3-propionic-3,3,3-d3-amide: can undergo various chemical reactions:

    • Common reagents include acids (for hydrolysis), oxidizing agents (for oxidation), reducing agents (for reduction), and nucleophiles (for substitution).
  • Scientific Research Applications

      Isobutyramide: finds applications in various fields:

  • Mechanism of Action

    • The exact mechanism by which 2-Methyl-d3-propionic-3,3,3-d3-amide exerts its effects depends on its specific application.
    • In biological systems, it may interact with enzymes or receptors due to its structural similarity to other amides or carboxylic acids.
  • Comparison with Similar Compounds

    • While there are other amides with similar structures, what sets 2-Methyl-d3-propionic-3,3,3-d3-amide apart is its deuterated form (with three deuterium atoms).
    • Similar compounds include regular isobutyramide (without deuterium substitution) and other simple aliphatic amides.

    Remember that this compound’s properties and applications may vary based on isotopic substitution and specific conditions

    Properties

    IUPAC Name

    3,3,3-trideuterio-2-(trideuteriomethyl)propanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)/i1D3,2D3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WFKAJVHLWXSISD-WFGJKAKNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])C(C(=O)N)C([2H])([2H])[2H]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H9NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10662118
    Record name 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)propanamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10662118
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    93.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1020719-64-5
    Record name 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)propanamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10662118
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.